molecular formula C19H24N8O3S B2526709 Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 898443-58-8

Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate

Katalognummer B2526709
CAS-Nummer: 898443-58-8
Molekulargewicht: 444.51
InChI-Schlüssel: FNJWOTQQAHMFNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate, is a complex molecule that likely contains multiple functional groups, including triazolo-triazine moieties, sulfanyl groups, and an ester linkage. This compound is not directly mentioned in the provided papers, but the papers do discuss related triazine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives typically involves multiple steps, starting from simpler triazole precursors. For instance, the synthesis of triazolo[1,5-a]triazin-7-ones involves alkylation, reaction with chloroformate, treatment with a primary amine, and condensation with diethoxymethyl acetate, followed by oxidation of the thioether moiety . Similarly, the synthesis of 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines involves reactions of malononitrile and ethyl cyanoacetate with a diazonium salt . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate sulfanyl and acetyl groups at the relevant stages.

Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is often confirmed using spectroscopic data and, in some cases, X-ray crystallography. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by X-ray diffraction, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features could influence the physical and chemical properties of the compound and may be relevant to the Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate.

Chemical Reactions Analysis

Triazolo-triazine derivatives can undergo various chemical reactions, including ring opening when treated with secondary amines , and can form different products depending on the reagents used. For instance, the reaction of a triazinone with electrophilic reagents can yield triazolo[1,5-c]pyrimidine-5-carboxylate derivatives . The reactivity of the Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate could be explored by examining its behavior with various electrophiles and nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives are influenced by their molecular structure. For example, the planarity of the triazine ring and the angles between different rings can affect the molecule's crystal packing and hydrogen bonding patterns . The presence of ethylamino groups could contribute to the solubility of the compound in organic solvents, while the sulfanyl and acetyl groups could affect its reactivity and stability. The compound's spectroscopic properties, such as IR, UV/vis, and NMR spectra, would be essential for its characterization .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has identified compounds within the 1,2,4-triazole and related heterocyclic families as having significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some derivatives exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests potential applications of related compounds in combating bacterial and fungal infections.

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including those incorporating triazolo[4,3-a][1,3,5]triazin moieties, is a significant area of research. For example, Sarhan, Badawy, and Elwahy (2014) reported efficient routes for synthesizing novel bis(triazolo[3,4-b][1,3,4]thiadiazines), showcasing the versatility of these frameworks in creating new chemical entities (Sarhan, Badawy, & Elwahy, 2014). These processes highlight the potential for such compounds in the development of new materials and drugs.

Fungicidal Activity

El-Telbani et al. (2007) investigated the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazolo[2,3-c][1,2,4]triazines, revealing preliminary tests that showed fungicidal activity of the pyrazolyl-substituted derivatives (El-Telbani, Swellem, & Nawwar, 2007). This indicates that compounds related to the one could be valuable in agricultural applications or as antifungal agents.

Potential Therapeutic Benefits

The research also extends into the exploration of potential therapeutic benefits. For example, compounds from the triazolo[4,3-a]quinoxalines series have been studied for their potential as rapid-onset antidepressants and adenosine receptor antagonists, suggesting a possible application in the treatment of depression and other conditions where adenosine receptors play a crucial role (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Eigenschaften

IUPAC Name

ethyl 4-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O3S/c1-4-20-16-23-17(21-5-2)27-18(24-16)25-26-19(27)31-11-14(28)22-13-9-7-12(8-10-13)15(29)30-6-3/h7-10H,4-6,11H2,1-3H3,(H,22,28)(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWOTQQAHMFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.